molecular formula C14H17N5O2S B2457942 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 905783-05-3

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No. B2457942
CAS RN: 905783-05-3
M. Wt: 319.38
InChI Key: OOFWANACCQCWKS-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

The synthesis of new 1,2,4-triazine derivatives, analogs of lamotrigine, has demonstrated significant antibacterial activity against a range of bacterial species such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These findings suggest potential applications of such compounds in the development of new antibacterial agents. The compounds were synthesized from aryl-amination of a precursor followed by ammonolysis and reacted with N-phenylthiourea, indicating a novel approach to antibacterial drug development (Alharbi & Alshammari, 2019).

Heterocyclic Chemistry and Drug Design

Further research into 1,2,4-triazine derivatives has highlighted their utility in the synthesis of complex heterocyclic compounds, which have broad implications in drug design and discovery. These studies have led to the development of compounds with potential as antimicrobial agents, showcasing the versatility of 1,2,4-triazine derivatives in medicinal chemistry. This research underscores the importance of such derivatives in synthesizing novel compounds with potential therapeutic applications (El‐Barbary et al., 2005).

Anticancer and Antimicrobial Potentials

The synthesis and evaluation of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated anticancer and antibacterial activities. This highlights the potential application of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide derivatives in cancer therapy and as antibacterial agents. The structure-activity relationship (SAR) results from these studies provide valuable insights for the development of targeted therapies against specific cancer cell lines and bacterial strains (Berest et al., 2011).

Green Chemistry Approaches in Drug Discovery

Research into the synthesis of compounds related to 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide has also explored green chemistry methodologies. These studies focus on reducing environmental impact through the use of less hazardous substances and more efficient chemical processes. The development of environmentally friendly synthesis routes for analgesic and antipyretic compounds demonstrates the application of green chemistry principles in pharmaceutical research, underscoring the importance of sustainable practices in drug discovery (Reddy, Reddy, & Dubey, 2014).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10(2)18(11-6-4-3-5-7-11)13(21)9-22-14-17-16-8-12(20)19(14)15/h3-8,10H,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFWANACCQCWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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